molecular formula C11H14ClNO3S B2940841 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-69-3

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2940841
CAS RN: 477889-69-3
M. Wt: 275.75
InChI Key: JNLCMZJZSFTRMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), X-ray diffraction, and light polarized optical microscopy . Unfortunately, the specific molecular structure analysis for “4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione” is not available in the retrieved data.

Scientific Research Applications

Oxidation and Synthesis Applications

  • Oxidizing Agent

    A compound with a similar structure, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione," has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This suggests potential applications of similar compounds in oxidation reactions (Zolfigol et al., 2006).

  • Synthesis of Heterocyclic Compounds

    Research has also focused on the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazine compounds through uncatalyzed Mannich-type reactions, highlighting the potential for similar compounds to be used in the synthesis of complex heterocyclic structures (Dotsenko et al., 2014).

Material Science and Polymer Chemistry

  • Bulk Heterojunction Solar Cells

    In the field of materials science, compounds related to "4-[(4-Chlorobenzyl)oxy]-1lambda6,4-thiazinane-1,1-dione" have been explored for their utility in optimizing the morphology of active layers in bulk heterojunction solar cells, indicating potential applications in renewable energy technologies (Aïch et al., 2012).

  • Chiral Synthesis and Chemical Transformations

    Another study found a novel rearrangement between oxazolidinethiones and acyl halides under N-acylation conditions, leading to the formation of N-substituted 2,4-thiazolidinediones and 1,3-thiazinane-2,4-diones. These compounds were then used for the synthesis of chiral allylic ureas and α-methyl-β-amino acids, showcasing the versatility of similar structures in facilitating complex chemical transformations (Sabala et al., 2010).

Fluorescent Sensors and Detection

  • Fluorescent Sensor for Toxic Chemicals: A benzothiadiazole-based fluorescent sensor was developed for the selective detection of oxalyl chloride and phosgene, toxic chemicals used in industrial processes. This research underscores the potential of related compounds in environmental monitoring and public safety applications (Zhang et al., 2017).

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-16-13-5-7-17(14,15)8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCMZJZSFTRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

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